molecular formula C10H6 B7809421 1,2-Diethynylbenzene CAS No. 26776-82-9

1,2-Diethynylbenzene

Cat. No.: B7809421
CAS No.: 26776-82-9
M. Wt: 126.15 g/mol
InChI Key: CBYDUPRWILCUIC-UHFFFAOYSA-N
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Description

1,2-Diethynylbenzene is an organic compound with the molecular formula C₁₀H₆ It is characterized by the presence of two ethynyl groups attached to adjacent carbon atoms on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diethynylbenzene can be synthesized through several methods. One common approach involves the oxidative coupling of this compound derivatives. This method typically uses palladium-catalyzed coupling reactions under controlled conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative coupling reactions. The process requires precise control of temperature, pressure, and catalyst concentration to ensure the efficient production of the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Diethynylbenzene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-diethynylbenzene involves its ability to participate in various chemical reactions due to the presence of ethynyl groups. These groups can undergo polymerization, leading to the formation of complex polymeric structures. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the ethynyl groups and their interaction with other chemical species .

Comparison with Similar Compounds

  • 1,3-Diethynylbenzene
  • 1,4-Diethynylbenzene
  • 1,4-Diethynylnaphthalene
  • 4,4’-Diethynyldiphenylmethane

Comparison: 1,2-Diethynylbenzene is unique due to the position of the ethynyl groups on adjacent carbon atoms of the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. In contrast, 1,3-diethynylbenzene and 1,4-diethynylbenzene have ethynyl groups positioned differently, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

1,2-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYDUPRWILCUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176204
Record name 1,2-Diethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26776-82-9, 21792-52-9
Record name Benzene, o-diethynyl-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26776-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diethynylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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